molecular formula C10H15N3O B1528636 2-Amino-3-(morpholinomethyl)pyridine CAS No. 1250814-06-2

2-Amino-3-(morpholinomethyl)pyridine

Cat. No.: B1528636
CAS No.: 1250814-06-2
M. Wt: 193.25 g/mol
InChI Key: INWBNLUHUZTJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(morpholinomethyl)pyridine is a pyridine derivative with the CAS Number: 1250814-06-2. It has a molecular weight of 193.25 and its IUPAC name is 3-(4-morpholinylmethyl)-2-pyridinamine . It is a white to brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O/c11-10-9 (2-1-3-12-10)8-13-4-6-14-7-5-13/h1-3H,4-8H2, (H2,11,12) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a white to brown solid . It has a molecular weight of 193.25 . The compound should be stored at +4C .

Scientific Research Applications

Synthesis and Chemical Structure

  • Aminomethylation of Imidazopyridines : The aminomethylation of 2-(2-furyl)imidazo[1,2-a]-pyridine, involving morpholinomethylation, predominantly occurs at the imidazopyridine system. This process has been used to understand the structural aspects of such compounds, utilizing techniques like thin-layer chromatography and IR and UV spectroscopy for structural verification (Saldabol, Zeligman, & Giller, 1971).

Bioactive Compounds and Pharmacophores

  • Pyridine Derivatives as Insecticides : Pyridine derivatives, including morpholinium compounds, have been synthesized and evaluated for insecticidal activities against the cowpea aphid. Such studies contribute to developing new insecticidal agents with specific biological activities (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
  • Supramolecular Synthons in Solid State : Triazolo[1,5-a]pyridine derivatives, with morpholinomethylphenyl groups, have been synthesized to study their supramolecular structures. These compounds demonstrate diverse supramolecular synthons, contributing to pharmaceutical development and crystal engineering (Chai et al., 2019).

Chemical Reactions and Catalysis

  • Organocatalytic Synthesis : Spiro[pyrrolidin-3,3'-oxindoles], which are biologically significant, have been synthesized using an enantioselective organocatalytic approach. This involves the use of morpholine, among other reagents, suggesting its role in facilitating stereoselective syntheses important in medicinal chemistry (Chen et al., 2009).

Materials Science and Engineering

  • Ultrasound-assisted Synthesis : Morpholine has been used in the ultrasound-assisted synthesis of 2-pyrrolidinon-3-olates. This process illustrates the utility of morpholine in novel synthetic methods, enhancing efficiency and sustainability in materials science (Ghasemzadeh & Abdollahi-Basir, 2016).

Optical Properties in Chemistry

  • Structure-dependent Optical Properties : Studies have investigated the optical properties of compounds with morpholine groups. Such research aids in understanding the electron donor properties of morpholine derivatives in various chemical contexts (Palion-Gazda et al., 2019).

Safety and Hazards

The safety information available indicates that 2-Amino-3-(morpholinomethyl)pyridine may form combustible dust concentrations in air. It is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation .

Mechanism of Action

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-10-9(2-1-3-12-10)8-13-4-6-14-7-5-13/h1-3H,4-8H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWBNLUHUZTJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(morpholinomethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-3-(morpholinomethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Amino-3-(morpholinomethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Amino-3-(morpholinomethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Amino-3-(morpholinomethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Amino-3-(morpholinomethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.